molecular formula C20H23N3O9 B133260 N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid CAS No. 142489-47-2

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid

Cat. No. B133260
M. Wt: 449.4 g/mol
InChI Key: FDNPKSCZFOAEDF-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic acid, also known as PEA-15, is a protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. PEA-15 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification by high-performance liquid chromatography (HPLC).

Scientific research application

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In diabetes, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular diseases, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to protect against ischemic injury and improve cardiac function.

Mechanism of action

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid exerts its biological effects by interacting with various signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and improvement of glucose metabolism.

Biochemical and physiological effects

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism, and protection against ischemic injury. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has also been shown to interact with various proteins, including ERK, PI3K, and Akt, to exert its biological effects.

Advantages and limitations for lab experiments

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has several advantages as a research tool, including its ability to inhibit cell proliferation, induce apoptosis, and improve glucose metabolism. However, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has some limitations, including its complex mechanism of action and the need for further research to fully understand its therapeutic potential.

Future directions

Future research on N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid should focus on understanding its mechanism of action in more detail, identifying new therapeutic applications, and developing new drugs that target N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid. Additionally, further research is needed to determine the safety and efficacy of N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid in clinical trials.

properties

CAS RN

142489-47-2

Product Name

N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid

Molecular Formula

C20H23N3O9

Molecular Weight

449.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N3O9/c1-11(17(27)22-14(20(30)31)6-7-16(25)26)21-15(24)10-32-9-8-23-18(28)12-4-2-3-5-13(12)19(23)29/h2-5,11,14H,6-10H2,1H3,(H,21,24)(H,22,27)(H,25,26)(H,30,31)/t11-,14+/m0/s1

InChI Key

FDNPKSCZFOAEDF-SMDDNHRTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O

Other CAS RN

142489-47-2

synonyms

LK 423
LK-423
LK423
N-(2-(2-phthalimidoethoxy)acetyl)-L-alanyl-D-glutamic acid

Origin of Product

United States

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